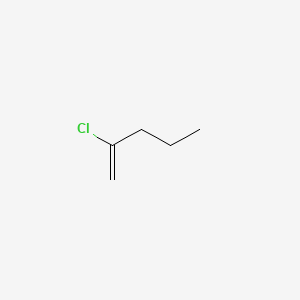

2-Chloro-1-pentene

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

42131-85-1 |

|---|---|

Fórmula molecular |

C5H9Cl |

Peso molecular |

104.58 g/mol |

Nombre IUPAC |

2-chloropent-1-ene |

InChI |

InChI=1S/C5H9Cl/c1-3-4-5(2)6/h2-4H2,1H3 |

Clave InChI |

RYAVTKZLXAVVAQ-UHFFFAOYSA-N |

SMILES canónico |

CCCC(=C)Cl |

Origen del producto |

United States |

Foundational & Exploratory

2-Chloro-1-pentene chemical properties and uses

An In-depth Technical Guide to 2-Chloro-1-pentene: Chemical Properties and Uses

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development and organic synthesis.

Chemical Properties

This compound (CAS No. 42131-85-1) is a chlorinated alkene with the molecular formula C₅H₉Cl.[1] Its structure features a chlorine atom and a double bond at adjacent positions, making it a reactive and versatile intermediate in organic chemistry.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-chloropent-1-ene | [1][2] |

| Molecular Formula | C₅H₉Cl | [1][2][3] |

| Molecular Weight | 104.58 g/mol | [1][2][3] |

| CAS Number | 42131-85-1 | [1][2][3] |

| Density | 0.891 g/cm³ | [3] |

| Boiling Point | 96 °C at 760 mmHg | [3] |

| Flash Point | 3.6 °C | [3] |

| Vapor Pressure | 50.7 mmHg at 25°C | [3] |

| Refractive Index | 1.4210 | [3] |

| XLogP3 | 2.6 | [2][3] |

| Canonical SMILES | CCCC(=C)Cl | [1][3] |

| InChI Key | RYAVTKZLXAVVAQ-UHFFFAOYSA-N | [1][4] |

Uses and Applications

This compound is a valuable building block in various synthetic applications due to the reactivity of its vinyl chloride moiety.

-

Organic Synthesis: It serves as a key intermediate in the synthesis of a variety of organic compounds.[1] Its double bond and chlorine atom can undergo numerous transformations, including substitution, addition, and elimination reactions.[1]

-

Pharmaceutical and Agrochemical Industries: This compound is utilized in the development of pharmaceuticals and agrochemicals.[1] The incorporation of its five-carbon backbone can be a crucial step in constructing more complex molecular architectures with potential biological activity.[1]

-

Material Science: this compound is used in the preparation of specialty polymers and materials where its specific chemical structure can impart desired properties.[1]

Experimental Protocols

Detailed experimental procedures for the synthesis and reaction of this compound are not widely published. The following protocols are representative methods based on established organic chemistry principles for similar substrates.

Synthesis of this compound via Hydrochlorination of 1-Pentyne (B49018)

This method involves the electrophilic addition of hydrogen chloride across the triple bond of 1-pentyne, following Markovnikov's rule to yield the desired vinyl chloride.

Materials:

-

1-Pentyne (1.0 eq)

-

Anhydrous Hydrogen Chloride (gas or solution in a suitable solvent, e.g., dioxane)

-

Anhydrous diethyl ether or dichloromethane (B109758) as solvent

-

Round-bottom flask with a gas inlet and magnetic stirrer

-

Drying tube

-

Ice bath

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, dissolve 1-pentyne (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the stirred solution or add a saturated solution of HCl in anhydrous dioxane dropwise.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, stop the flow of HCl and allow the mixture to warm to room temperature.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

Synthesis of this compound via Dehydrohalogenation of 1,2-Dichloropentane (B160153)

This elimination reaction uses a strong base to remove a molecule of hydrogen chloride from 1,2-dichloropentane.

Materials:

-

1,2-Dichloropentane (1.0 eq)

-

Potassium tert-butoxide (KOtBu) or Sodium hydroxide (B78521) (NaOH) (1.1 eq)

-

Anhydrous tetrahydrofuran (B95107) (THF) or ethanol (B145695) as solvent

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-dichloropentane (1.0 eq) in anhydrous THF.

-

Add potassium tert-butoxide (1.1 eq) portion-wise to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting liquid by fractional distillation.

Representative Reaction: Suzuki-Miyaura Coupling of this compound

This protocol describes a representative palladium-catalyzed cross-coupling reaction between this compound and an arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Anhydrous solvent (e.g., Toluene (B28343)/Water or Dioxane/Water mixture)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate/oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the arylboronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.0 eq).

-

Add this compound (1.0 eq) via syringe.

-

Add the anhydrous solvent system (e.g., a 4:1 mixture of toluene and water).

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Reaction Mechanisms and Workflows

The following diagrams illustrate the mechanisms of the reactions described and a general experimental workflow.

Caption: Hydrochlorination of 1-Pentyne Mechanism.

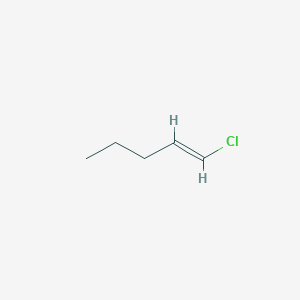

Caption: E2 Dehydrohalogenation Mechanism.

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.

Caption: General Experimental Workflow.

References

2-Chloro-1-pentene (CAS: 42131-85-1): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-pentene, with the Chemical Abstracts Service (CAS) registry number 42131-85-1, is a chlorinated alkene of interest in synthetic organic chemistry. Its structure, featuring a vinyl chloride moiety attached to a propyl group, presents a versatile platform for a variety of chemical transformations. This technical guide provides a concise summary of its known properties, based on available data. Due to its specific nature, comprehensive experimental protocols and biological pathway information are not extensively documented in publicly accessible literature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values are primarily derived from computational models and aggregated chemical databases.

| Property | Value | Source |

| Molecular Formula | C₅H₉Cl | PubChem |

| Molecular Weight | 104.57 g/mol | PubChem |

| Boiling Point | 96.0 °C (Predicted) | Chemspider |

| Density | 0.9±0.1 g/cm³ (Predicted) | Chemspider |

| Refractive Index | 1.427 (Predicted) | Chemspider |

| Flash Point | 1.7±13.2 °C (Predicted) | Chemspider |

| Enthalpy of Vaporization | 32.8±2.9 kJ/mol (Predicted) | Chemspider |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available. However, predicted spectral characteristics can be inferred from its structure.

-

¹H NMR: Protons on the double bond would appear as distinct signals in the vinyl region (typically 5-6 ppm). The allylic protons on the adjacent CH₂ group would likely be deshielded. The remaining protons of the propyl chain would exhibit characteristic splitting patterns in the upfield region.

-

¹³C NMR: The two olefinic carbons would be expected in the range of 110-140 ppm. The carbon bearing the chlorine atom would be significantly deshielded.

-

Infrared (IR) Spectroscopy: Key vibrational modes would include C=C stretching around 1640 cm⁻¹, and C-Cl stretching in the fingerprint region (typically 600-800 cm⁻¹).

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dictated by the presence of the carbon-carbon double bond and the carbon-chlorine bond.

Figure 1. Potential reaction pathways for this compound.

-

Electrophilic Addition: The double bond can undergo addition reactions with various electrophiles. The regioselectivity of such additions would be governed by the electronic effects of the chlorine atom.

-

Nucleophilic Substitution: While vinyl halides are generally unreactive towards nucleophilic substitution, under certain conditions (e.g., using a strong base to form an alkyne intermediate or through transition-metal catalysis), the chlorine atom can be displaced.

-

Cross-Coupling Reactions: The vinyl chloride moiety makes this compound a potential substrate for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds.

-

Polymerization: The double bond could potentially participate in polymerization reactions, although the steric hindrance and electronic effects of the chlorine and propyl groups would influence the feasibility and outcome.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis or specific reactions of this compound (CAS 42131-85-1) are not readily found in open literature. A general synthetic approach could involve the chlorination of 1-pentyne (B49018) or the elimination of HCl from a dichloropentane (B13834815) precursor.

A hypothetical workflow for a cross-coupling reaction is outlined below.

Figure 2. Generalized workflow for a Suzuki cross-coupling reaction.

Disclaimer: This document is intended for informational purposes for qualified professionals. The predicted data has not been experimentally verified and should be used with caution. All laboratory work should be conducted with appropriate safety precautions.

An In-depth Technical Guide on the Molecular Structure of 2-Chloro-1-pentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of 2-Chloro-1-pentene. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development who may utilize this compound as a synthetic intermediate or investigate its potential biological activities. This guide summarizes key quantitative data, outlines relevant experimental protocols, and presents visualizations of its structure and synthetic pathways.

Introduction

This compound (C₅H₉Cl) is a halogenated alkene with significant utility as a reactive intermediate in organic synthesis.[1] Its structure, featuring a chlorine atom at the vinylic position, imparts unique reactivity, making it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents and agrochemicals. The presence of both a double bond and a chloro-substituent allows for a variety of chemical transformations, including addition, substitution, and elimination reactions.[2] Understanding the precise molecular geometry and spectroscopic signature of this compound is crucial for its effective application in research and development.

Molecular Structure and Properties

This compound is a five-carbon chain with a double bond between the first and second carbons, and a chlorine atom attached to the second carbon. Due to the presence of two different substituents on one of the double-bonded carbons and two identical substituents (hydrogens) on the other, this compound does not exhibit geometric (cis-trans) isomerism.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are a combination of experimentally determined and computationally predicted data.

| Property | Value | Reference |

| Molecular Formula | C₅H₉Cl | [1] |

| Molecular Weight | 104.58 g/mol | [1] |

| CAS Number | 42131-85-1 | [1] |

| IUPAC Name | 2-chloropent-1-ene | [1] |

| Canonical SMILES | CCCC(=C)Cl | [1] |

| InChI | InChI=1S/C5H9Cl/c1-3-4-5(2)6/h2-4H2,1H3 | [1] |

| Boiling Point | 96 °C at 760 mmHg | |

| Density | 0.891 g/cm³ | |

| Refractive Index | 1.4210 | |

| XLogP3-AA | 2.6 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

| Rotatable Bond Count | 2 | [1] |

Molecular Geometry

| Parameter | Value (Calculated) |

| C1=C2 Bond Length | ~1.34 Å |

| C2-Cl Bond Length | ~1.75 Å |

| C2-C3 Bond Length | ~1.51 Å |

| C3-C4 Bond Length | ~1.53 Å |

| C4-C5 Bond Length | ~1.53 Å |

| C1-H Bond Length | ~1.09 Å |

| C3-H Bond Length | ~1.10 Å |

| C4-H Bond Length | ~1.10 Å |

| C5-H Bond Length | ~1.10 Å |

| ∠ C1=C2-Cl | ~122° |

| ∠ C1=C2-C3 | ~124° |

| ∠ Cl-C2-C3 | ~114° |

| ∠ C2-C3-C4 | ~112° |

| ∠ C3-C4-C5 | ~113° |

Note: These are estimated values and may vary depending on the computational method and basis set used.

Caption: Ball-and-stick model of this compound.

Synthesis of this compound

This compound can be synthesized through several routes, with the most common being the addition of hydrogen chloride to an alkyne and the dehydrohalogenation of a vicinal dihalide.

Addition of Hydrogen Chloride to 1-Pentyne (B49018)

The reaction of 1-pentyne with one equivalent of hydrogen chloride (HCl) proceeds via a Markovnikov addition. The hydrogen atom adds to the terminal carbon of the alkyne, leading to the formation of a more stable secondary vinyl carbocation, which is then attacked by the chloride ion to yield this compound.

Experimental Protocol (General Procedure):

-

Reaction Setup: A solution of 1-pentyne in a suitable inert solvent (e.g., dichloromethane) is prepared in a reaction vessel equipped with a gas inlet and a stirring mechanism. The vessel is cooled in an ice bath.

-

Reagent Addition: Gaseous hydrogen chloride is bubbled through the solution, or a solution of HCl in an appropriate solvent is added dropwise. The reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is washed with a dilute aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize excess HCl, followed by washing with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation.

Caption: Synthesis of this compound from 1-Pentyne.

Dehydrohalogenation of 1,2-Dichloropentane (B160153)

The elimination of a molecule of hydrogen chloride from 1,2-dichloropentane using a strong base affords a mixture of isomeric chloropentenes, including this compound. The regioselectivity of the elimination can be influenced by the choice of base and reaction conditions.

Experimental Protocol (General Procedure):

-

Reaction Setup: 1,2-Dichloropentane is dissolved in a suitable solvent, typically an alcohol like ethanol. A strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), is added to the solution.

-

Reaction Conditions: The mixture is heated under reflux for a specified period to drive the elimination reaction. The reaction progress is monitored by GC.

-

Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent, and the solvent is evaporated. The resulting mixture of isomeric chloropentenes is then separated and purified by fractional distillation.

Caption: Dehydrohalogenation of 1,2-Dichloropentane.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons in the molecule. The two vinylic protons on C1 will appear as singlets or narrow doublets at a characteristic downfield shift. The methylene (B1212753) and methyl protons of the propyl chain will exhibit complex splitting patterns (multiplets) due to spin-spin coupling.

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The olefinic carbons (C1 and C2) will resonate at downfield chemical shifts, with the carbon bearing the chlorine atom (C2) being significantly deshielded.

Experimental Protocol (General):

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for both one-dimensional and, if necessary, two-dimensional (e.g., COSY, HSQC) experiments to aid in structural assignment.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Expected Characteristic Absorptions:

| Wavenumber (cm⁻¹) | Vibration |

| ~3100-3000 | =C-H stretch |

| ~2960-2850 | C-H stretch (alkyl) |

| ~1640 | C=C stretch |

| ~890 | =C-H bend (out-of-plane) |

| ~800-600 | C-Cl stretch |

Experimental Protocol (General):

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr) or by using an attenuated total reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum is typically collected first and subtracted from the sample spectrum.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry of this compound will provide information about its molecular weight and fragmentation pattern. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and fragment ions, with a ratio of approximately 3:1 for the peaks corresponding to the ³⁵Cl and ³⁷Cl isotopes, respectively.

Expected Fragmentation:

The molecular ion will likely undergo fragmentation through various pathways, including the loss of a chlorine radical, loss of an ethyl radical, and other cleavages of the alkyl chain.

Experimental Protocol (General):

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds like this compound.

-

Ionization: Electron ionization (EI) is a common method used to generate the molecular ion and fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Reactivity and Potential Applications in Drug Development

The reactivity of this compound is dominated by the chemistry of its two functional groups: the double bond and the carbon-chlorine bond.

-

Addition Reactions: The double bond can undergo electrophilic addition reactions.

-

Substitution and Elimination Reactions: The chlorine atom is a leaving group, allowing for nucleophilic substitution reactions. Under strongly basic conditions, elimination reactions can also occur.[2]

The bifunctional nature of this compound makes it a versatile synthon. In the context of drug development, halogenated compounds are of significant interest as the introduction of a halogen can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] While there is limited direct research on the biological activity of this compound itself, its utility as a precursor for more complex, potentially bioactive molecules is evident.

Caption: Reactivity of this compound.

Conclusion

This compound is a valuable and reactive organic building block. This guide has provided a detailed overview of its molecular structure, physicochemical properties, synthetic methodologies, and spectroscopic characterization. For researchers in drug discovery and development, a thorough understanding of these fundamental aspects is essential for leveraging this compound in the synthesis of novel and potentially therapeutic agents. The provided protocols and data serve as a foundational resource for the practical application and further investigation of this compound.

References

Spectroscopic Profile of 2-Chloro-1-pentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 2-Chloro-1-pentene (CAS No. 42131-85-1). Due to the absence of publicly available experimental spectra, this document leverages established principles of spectroscopy and data from analogous chemical structures to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. This guide also outlines comprehensive, generalized experimental protocols for the acquisition of such spectra.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. It is imperative to note that these are theoretical values and should be confirmed by experimental data when it becomes available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.3 - 5.5 | Singlet (broad) | 1H | =CH₂ (geminal proton A) |

| ~5.1 - 5.3 | Singlet (broad) | 1H | =CH₂ (geminal proton B) |

| ~2.2 - 2.4 | Triplet | 2H | -CH₂-C= |

| ~1.5 - 1.7 | Sextet | 2H | -CH₂-CH₃ |

| ~0.9 - 1.1 | Triplet | 3H | -CH₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~140 - 145 | >C=CH₂ |

| ~115 - 120 | >C=CH₂ |

| ~35 - 40 | -CH₂-C= |

| ~20 - 25 | -CH₂-CH₃ |

| ~13 - 15 | -CH₃ |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | =C-H Stretch |

| ~2960 - 2850 | Strong | C-H Stretch (Alkyl) |

| ~1640 - 1620 | Medium | C=C Stretch |

| ~1465 - 1450 | Medium | C-H Bend (CH₂) |

| ~1380 - 1370 | Medium | C-H Bend (CH₃) |

| ~890 | Strong | =CH₂ Bend (Out-of-plane) |

| ~780 - 720 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - 70 eV)

| m/z | Relative Intensity (%) | Assignment |

| 104/106 | Moderate | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 69 | High | [M - Cl]⁺ |

| 75 | Moderate | [M - C₂H₅]⁺ |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a volatile liquid compound like this compound.

NMR Spectroscopy

-

Sample Preparation: A solution of this compound (approximately 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) within a clean, dry 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) is used.

-

Data Acquisition:

-

The sample is placed in the spectrometer, and the magnetic field is shimmed to homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to obtain singlet peaks for each unique carbon atom.

-

-

Data Processing: The acquired FIDs are subjected to Fourier transformation, phasing, and baseline correction to generate the final NMR spectra.

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a drop of the liquid directly on the crystal.

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is recorded. The sample is then scanned, and the resulting spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum.

-

Data Analysis: The characteristic absorption bands are identified and assigned to their corresponding molecular vibrations.

Mass Spectrometry

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is prepared. The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and analysis.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.

-

Data Acquisition:

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion and the major fragment ions, which provides information about the molecular weight and structure of the compound.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the predicted fragmentation pathway of this compound in mass spectrometry.

An In-depth Technical Guide on the Physical Properties of 2-Chloro-1-pentene, with a Focus on its Boiling Point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 2-Chloro-1-pentene, with a specific emphasis on its boiling point. This document is intended for use by researchers, scientists, and professionals in the field of drug development and other chemical industries who require accurate physical data and experimental protocols.

Core Physical Properties of this compound

This compound is a chlorinated alkene with the molecular formula C₅H₉Cl and a molecular weight of 104.58 g/mol .[1] Its structure features a chlorine atom at the second carbon of a five-carbon chain with a double bond between the first and second carbons. This arrangement makes it a notable intermediate in various organic synthesis reactions.

A summary of its key physical properties is presented in the table below for easy reference and comparison.

| Physical Property | Value | Reference |

| Boiling Point | 96°C at 760 mmHg | [2][3] |

| Density | 0.891 g/cm³ | [2] |

| Refractive Index | 1.4210 | [2] |

| Flash Point | 3.6°C | [2] |

| Vapor Pressure | 50.7 mmHg at 25°C | [2] |

| Molecular Weight | 104.579 g/mol | [2] |

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, several experimental methods can be employed. While a specific protocol for this compound is not detailed in publicly available literature, the following general methods are standard for organic compounds and are applicable.

Thiele Tube Method

This method is suitable for small quantities of a substance.

Materials:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is then placed in a Thiele tube filled with heating oil.

-

The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles.

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Distillation Method

This method is suitable for larger quantities and also serves to purify the liquid.

Materials:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer (calibrated)

-

Heating mantle

-

Boiling chips

-

Sample of this compound

Procedure:

-

The distillation flask is charged with the this compound and a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The heating mantle is turned on, and the liquid is heated to its boiling point.

-

As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then enters the condenser.

-

The vapor is cooled and condensed back into a liquid, which is collected in the receiving flask.

-

The temperature is recorded when it becomes constant. This stable temperature is the boiling point of the liquid.

Logical Workflow for Boiling Point Determination

The following diagram illustrates the general workflow for determining the boiling point of a liquid compound.

References

2-Chloro-1-pentene IUPAC name and synonyms

An In-depth Technical Guide to 2-Chloro-1-pentene

Chemical Identity and Nomenclature

The compound of interest is an organochloride with the molecular formula C₅H₉Cl. Its structure consists of a five-carbon chain with a double bond at the first carbon and a chlorine atom at the second carbon.

IUPAC Name: 2-chloropent-1-ene[1][2]

Synonyms:

Physicochemical and Computed Properties

A summary of the key physical, chemical, and computed properties of this compound is presented below. This data is crucial for understanding its behavior in various experimental and industrial settings.

| Property | Value | Reference(s) |

| Identifiers | ||

| CAS Number | 42131-85-1 | [3][4] |

| PubChem CID | 142577 | [2] |

| InChIKey | RYAVTKZLXAVVAQ-UHFFFAOYSA-N | [4] |

| Molecular Properties | ||

| Molecular Formula | C₅H₉Cl | [1][3] |

| Molecular Weight | 104.578 g/mol | [4] |

| Exact Mass | 104.0392780 Da | [3] |

| Physical Properties | ||

| Boiling Point | 96 °C at 760 mmHg | [3] |

| Density | 0.891 g/cm³ | [3] |

| Refractive Index | 1.4210 | [3] |

| Flash Point | 3.6 °C | [3] |

| Vapor Pressure | 50.7 mmHg at 25°C | [3] |

| Computed Properties | ||

| XLogP3 | 2.6 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 0 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Topological Polar Surface Area | 0 Ų | |

| Complexity | 47.9 | [3] |

| Chromatography Data | ||

| Kovats Retention Index (Standard non-polar) | 679 | [2] |

Synthesis and Reactivity

This compound is a versatile intermediate in organic synthesis.[1] Its reactivity is primarily dictated by the presence of the vinyl chloride moiety, which allows for a range of chemical transformations.

Synthetic Methodologies

Several synthetic routes can be employed for the preparation of this compound. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Caption: Primary synthetic routes to this compound.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound are provided below. These protocols are based on established chemical principles for analogous transformations.

Protocol 1: Electrophilic Addition of HCl to 1-Pentyne

This method relies on the Markovnikov addition of hydrogen chloride across the carbon-carbon triple bond of 1-pentyne.[5][6] The reaction is regioselective, yielding the desired this compound as the major product.

-

Materials:

-

1-Pentyne (1.0 eq)

-

Anhydrous Hydrogen Chloride (HCl) (1.0 eq)

-

Anhydrous, non-polar solvent (e.g., Dichloromethane)

-

Standard inert atmosphere glassware (Schlenk line or glovebox)

-

-

Procedure:

-

Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a low-temperature thermometer, under an inert atmosphere (e.g., Nitrogen or Argon).

-

Dissolve 1-pentyne in anhydrous dichloromethane (B109758) and cool the solution to 0 °C using an ice bath.

-

Slowly bubble a stoichiometric amount (1.0 equivalent) of anhydrous HCl gas through the stirred solution. Monitor the reaction progress by taking aliquots and analyzing via GC-MS or TLC.

-

Upon completion, stop the flow of HCl and allow the reaction mixture to warm to room temperature.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate to neutralize any excess HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product via fractional distillation to yield pure this compound.

-

Protocol 2: Dehydrohalogenation of 1,2-Dichloropentane

This elimination reaction involves treating 1,2-dichloropentane with a strong base to remove one equivalent of HCl, forming the alkene.[1][7]

-

Materials:

-

1,2-Dichloropentane (1.0 eq)

-

Potassium Hydroxide (B78521) (KOH) (≥1.1 eq)

-

Ethanol (B145695) (solvent)

-

Standard reflux apparatus

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in ethanol with gentle heating.

-

To the ethanolic KOH solution, add 1,2-dichloropentane dropwise via an addition funnel.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by GC analysis.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the product with a low-boiling-point organic solvent, such as diethyl ether.

-

Wash the combined organic extracts with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.

-

The resulting crude product can be purified by fractional distillation under reduced pressure.

-

Chemical Reactivity and Applications

The dual functionality of the alkene and the chloro-group makes this compound a useful building block in organic synthesis.[1] It can undergo several types of reactions, including substitution, addition, and elimination.[1]

Caption: Major reaction pathways of this compound.

-

Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles. This allows for the introduction of different functional groups at the C-2 position.

-

Electrophilic Addition: The double bond is susceptible to attack by electrophiles. For instance, the addition of hydrogen halides (e.g., HBr) or halogens (e.g., Br₂) can lead to the formation of dihaloalkanes.

-

Elimination Reactions: Under strongly basic conditions, a second equivalent of HCl can be eliminated to form alkynes or dienes, depending on the reaction conditions and the substrate structure.

Due to its reactivity, this compound serves as an intermediate in the synthesis of more complex molecules, including potential building blocks for pharmaceuticals, agrochemicals, and specialty polymers.[1]

References

- 1. This compound | 42131-85-1 | Benchchem [benchchem.com]

- 2. 2-Chloropent-1-ene | C5H9Cl | CID 142577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. 1-Pentene, 2-chloro- [webbook.nist.gov]

- 5. homework.study.com [homework.study.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]

An In-depth Technical Guide to 2-Chloro-1-pentene: Discovery, Synthesis, and Chemical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-1-pentene, a versatile haloalkene intermediate in organic synthesis. The document details its chemical and physical properties, outlines its primary synthesis routes with detailed experimental protocols, and explores its characteristic reactions. While the specific historical discovery of this compound is not prominently documented, its emergence is intrinsically linked to the broader development of synthetic methodologies for haloalkenes in the 19th and 20th centuries. This guide consolidates available data to serve as a valuable resource for researchers in organic chemistry and drug development.

Introduction

This compound (C₅H₉Cl) is a chlorinated alkene with significant utility as a reactive intermediate in various organic transformations. Its structure, featuring a vinyl chloride moiety, makes it susceptible to a range of reactions, including nucleophilic substitution, addition, and elimination. The historical context of this compound is rooted in the broader history of organohalogen chemistry. The systematic synthesis of haloalkanes and haloalkenes began to flourish in the 19th century, driven by an increasing understanding of organic structures and reaction mechanisms. Early work by chemists such as Justus von Liebig and his student Henri Victor Regnault in the 1830s on the synthesis of vinyl chloride laid the foundational knowledge for the preparation of related compounds. While the specific first synthesis of this compound is not well-documented, its preparation relies on fundamental reactions like the hydrohalogenation of alkynes and the dehydrohalogenation of dihaloalkanes, techniques that were systematically developed and refined throughout the 20th century.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₅H₉Cl | [1] |

| Molecular Weight | 104.58 g/mol | [1] |

| CAS Number | 42131-85-1 | [1] |

| IUPAC Name | 2-chloropent-1-ene | [1] |

| Boiling Point | 96 °C at 760 mmHg | |

| Density | 0.891 g/cm³ | |

| Refractive Index | 1.4210 | |

| Flash Point | 3.6 °C | |

| Vapor Pressure | 50.7 mmHg at 25°C | |

| XLogP3 | 2.6 | [1] |

| Kovats Retention Index | 679 (standard non-polar) | [1] |

Synthesis of this compound

The two primary methods for the synthesis of this compound are the hydrochlorination of 1-pentyne (B49018) and the dehydrohalogenation of 1,2-dichloropentane (B160153).

Hydrochlorination of 1-Pentyne

The addition of hydrogen chloride (HCl) to 1-pentyne is a common method for the preparation of this compound. This reaction proceeds via an electrophilic addition mechanism.

-

Materials: 1-pentyne, anhydrous hydrogen chloride (gas or solution in a suitable solvent), and a non-polar solvent (e.g., dichloromethane).

-

Procedure:

-

In a fume hood, dissolve 1-pentyne (1.0 eq) in anhydrous dichloromethane (B109758) in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

-

Cool the solution to 0 °C in an ice bath.

-

Bubble anhydrous hydrogen chloride gas slowly through the solution or add a solution of HCl in an anhydrous solvent dropwise while maintaining the temperature at 0 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any excess HCl.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

-

Caption: Workflow for the synthesis of this compound via hydrochlorination.

Dehydrohalogenation of 1,2-Dichloropentane

Elimination of a molecule of hydrogen chloride from 1,2-dichloropentane using a strong base yields this compound.

-

Materials: 1,2-Dichloropentane, a strong base (e.g., potassium tert-butoxide), and a suitable solvent (e.g., tert-butanol).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-dichloropentane (1.0 eq) in tert-butanol.

-

Add potassium tert-butoxide (1.1 eq) portion-wise to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the product with a low-boiling-point organic solvent such as diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation.

-

Caption: Workflow for the synthesis of this compound via dehydrohalogenation.

Chemical Reactivity

This compound exhibits reactivity characteristic of both an alkene and an alkyl halide.

Reaction Pathways

The primary reaction pathways for this compound include nucleophilic substitution at the allylic position (though less favored), addition reactions across the double bond, and elimination reactions to form dienes.

Caption: Major reaction pathways of this compound.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization of this compound.

| Spectroscopic Data | Interpretation |

| ¹H NMR | Signals corresponding to the vinyl protons, the allylic protons, the methylene (B1212753) protons, and the terminal methyl group are expected. The vinyl protons will appear as distinct signals, and their coupling constants can provide stereochemical information. |

| ¹³C NMR | Five distinct signals are expected, corresponding to the five non-equivalent carbon atoms. The sp² hybridized carbons of the double bond will appear at a lower field (higher ppm) compared to the sp³ hybridized carbons of the alkyl chain. |

| Infrared (IR) | Characteristic absorption bands for the C=C double bond stretch (around 1640 cm⁻¹), C-H stretches of the vinyl and alkyl groups, and the C-Cl stretch (typically in the 600-800 cm⁻¹ region) are expected. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Fragmentation patterns will correspond to the loss of alkyl and chloro radicals. |

Conclusion

This compound is a valuable synthetic intermediate with a rich chemical profile. While its specific discovery is not a landmark event in chemical history, its synthesis and reactivity are illustrative of fundamental principles in organic chemistry. This guide provides researchers and drug development professionals with a consolidated resource of its properties, synthesis, and reactivity, facilitating its effective use in the laboratory. The detailed protocols and tabulated data aim to support practical applications and further research into the utility of this versatile haloalkene.

References

An In-depth Technical Guide to the Reactivity of the Vinyl Chloride Group in 2-Chloro-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the vinyl chloride functional group in 2-chloro-1-pentene. The document details the principal reaction pathways, including substitution, elimination, and organometallic cross-coupling reactions. Experimental protocols for key transformations are provided, and quantitative data, where available, is summarized for comparative analysis.

Introduction to the Reactivity of this compound

This compound is a halogenated alkene with the molecular formula C₅H₉Cl. The presence of a chlorine atom attached to a doubly bonded carbon atom—a vinyl chloride group—defines its chemical behavior. This functionality makes the compound a versatile intermediate in organic synthesis. The reactivity of the vinyl chloride group is characterized by a general resistance to classical nucleophilic substitution reactions (SN1 and SN2) due to the high energy of the vinylic carbocation intermediate and the strength of the C-Cl bond, which has partial double bond character. However, this compound readily undergoes elimination reactions and serves as an excellent substrate for various organometallic cross-coupling reactions.

Nucleophilic Substitution Reactions

Direct nucleophilic substitution on the sp²-hybridized carbon of the vinyl chloride group in this compound is generally unfavorable under standard SN1 and SN2 conditions. The SN1 pathway is disfavored due to the instability of the resulting vinylic carbocation. The SN2 pathway is hindered by the steric repulsion of the approaching nucleophile with the pi-electron cloud of the double bond and the other substituents.

Table 1: Reactivity of this compound in Nucleophilic Substitution

| Reaction Type | Nucleophile | Conditions | Expected Outcome |

| SN1 | Weak nucleophiles (e.g., H₂O, ROH) | Protic solvents | Very slow to no reaction |

| SN2 | Strong nucleophiles (e.g., -OH, -OR, CN⁻) | Aprotic polar solvents | Very slow to no reaction |

Elimination Reactions

Elimination reactions of this compound, specifically dehydrohalogenation, can be induced by strong, non-nucleophilic bases. These reactions typically follow an E2 mechanism and lead to the formation of alkynes or dienes. The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product.

When treated with a strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK), this compound can undergo elimination to yield pent-1-yne.

Table 2: Representative Data for the Elimination of this compound

| Base | Solvent | Temperature (°C) | Major Product | Reported Yield (%) |

| NaNH₂ | Liquid NH₃ | -33 | Pent-1-yne | Not specified |

| t-BuOK | THF | 25-66 | Pent-1-yne | Not specified |

Experimental Protocol: Dehydrohalogenation of this compound

Objective: To synthesize pent-1-yne from this compound via an elimination reaction.

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Inert gas (Argon or Nitrogen)

-

Standard reflux apparatus

-

Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

-

Extraction solvent (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with potassium tert-butoxide (1.2 equivalents) and anhydrous THF.

-

The mixture is stirred under an inert atmosphere.

-

This compound (1.0 equivalent) is added dropwise to the stirred suspension at room temperature.

-

The reaction mixture is then heated to reflux (approximately 66 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is cooled to room temperature and cautiously quenched with saturated aqueous ammonium chloride.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification can be achieved by distillation.

Workflow for Elimination Reaction

Caption: General experimental workflow for the dehydrohalogenation of this compound.

Organometallic Cross-Coupling Reactions

The vinyl chloride group of this compound is a suitable electrophile for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds. While vinyl chlorides are generally less reactive than the corresponding bromides and iodides, successful coupling can be achieved with the appropriate choice of catalyst, ligand, and reaction conditions.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organohalide. For vinyl chlorides, the use of electron-rich and bulky phosphine (B1218219) ligands is often necessary to facilitate the oxidative addition step, which is typically rate-limiting.[2]

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Vinyl Chlorides

| Organoboron Reagent | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Arylboronic acid | Pd(OAc)₂ | SPhos | CsF | Isopropanol (B130326) | 80 |

| Alkylboronic acid | Pd₂(dba)₃ | Buchwald ligands | K₃PO₄ | Toluene/Water | 100 |

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Objective: To synthesize 2-phenyl-1-pentene (B13811012) via a Suzuki-Miyaura coupling reaction.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Cesium fluoride (B91410) (CsF)

-

Anhydrous isopropanol

-

Inert gas (Argon or Nitrogen)

-

Schlenk tube or similar reaction vessel

Procedure:

-

To an oven-dried Schlenk tube, add this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), cesium fluoride (2.0 equivalents), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

-

The tube is evacuated and backfilled with an inert gas three times.

-

Degassed isopropanol is added via syringe.

-

The reaction mixture is heated to 80 °C with stirring.

-

The reaction progress is monitored by GC-MS.

-

Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by flash column chromatography.

Signaling Pathway for Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction couples a vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene.[3] For vinyl chlorides, higher temperatures and electron-rich ligands are typically required to achieve good yields.[4]

Table 4: Representative Conditions for the Heck Reaction of Vinyl Chlorides

| Alkene | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Styrene (B11656) | Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | N,N-Dimethylacetamide (DMA) | 120-140 |

| n-Butyl acrylate | PdCl₂(dppf) | - | Et₃N | DMF | 100 |

Experimental Protocol: Heck Reaction of this compound with Styrene

Objective: To synthesize 1-phenyl-2-propyl-1-butene via a Heck reaction.

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(tert-butyl)phosphine (P(t-Bu)₃)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-dimethylacetamide (DMA)

-

Inert gas (Argon or Nitrogen)

-

Sealed reaction vessel (e.g., microwave vial or pressure tube)

Procedure:

-

In a glovebox or under an inert atmosphere, a reaction vessel is charged with palladium(II) acetate (1-5 mol%), tri(tert-butyl)phosphine (2-10 mol%), and cesium carbonate (2.0 equivalents).

-

Anhydrous DMA is added, followed by this compound (1.0 equivalent) and styrene (1.5 equivalents).

-

The vessel is sealed and heated to 120-140 °C.

-

The reaction is monitored by GC-MS.

-

After completion, the reaction is cooled, diluted with a suitable organic solvent, and filtered.

-

The filtrate is washed with water, dried, and concentrated.

-

The product is purified by column chromatography.

Signaling Pathway for Heck Reaction

Caption: The catalytic cycle of the Heck cross-coupling reaction.

Conclusion

The reactivity of the vinyl chloride group in this compound is multifaceted. While it is relatively inert to traditional nucleophilic substitution, it readily undergoes base-induced elimination to form alkynes. The most significant utility of this compound in modern organic synthesis lies in its application as a substrate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. These transformations provide efficient pathways for the construction of complex molecular architectures, making this compound a valuable building block for the synthesis of fine chemicals, pharmaceuticals, and advanced materials. Further research into optimizing reaction conditions and developing more active catalyst systems will continue to expand the synthetic utility of this versatile compound.

References

An In-depth Technical Guide to the Stability and Storage of 2-Chloro-1-pentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-chloro-1-pentene. Due to the limited availability of specific stability data for this compound, this guide extrapolates information from related haloalkenes and vinyl chlorides to outline potential degradation pathways and best practices for handling and storage. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development to ensure the integrity and reliability of this compound in their work. The guide details potential degradation mechanisms, including radical-mediated decomposition, hydrolysis, and photodegradation, and provides recommendations for mitigation. Furthermore, a proposed experimental workflow for a comprehensive stability assessment is presented.

Introduction

This compound is a halogenated alkene whose reactivity is largely dictated by the presence of a chlorine atom adjacent to a carbon-carbon double bond. This structural feature enhances the molecule's polarity and susceptibility to various chemical transformations, including electrophilic additions. Understanding the stability of this compound is critical for its use in research and development, particularly in drug discovery and synthesis, where compound purity and integrity are paramount. This document outlines the key factors influencing the stability of this compound and provides detailed recommendations for its appropriate storage and handling.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. These properties are essential for understanding its behavior and for developing appropriate storage and handling protocols.

| Property | Value |

| Molecular Formula | C₅H₉Cl |

| Molecular Weight | 104.58 g/mol |

| Boiling Point | 96 °C at 760 mmHg |

| Density | 0.891 g/cm³ |

| Flash Point | 3.6 °C |

| Vapor Pressure | 50.7 mmHg at 25°C |

Potential Degradation Pathways

Based on the chemical structure of this compound and the known reactivity of similar vinyl chlorides and haloalkenes, several degradation pathways can be anticipated.

Radical-Mediated Degradation

The presence of the allylic C-H bonds and the double bond makes this compound susceptible to free-radical chain reactions. These reactions can be initiated by heat, light (UV radiation), or the presence of radical initiators. Degradation via radical pathways can lead to polymerization, oxidation, or the formation of various byproducts.

Hydrolysis

Although haloalkanes are generally not highly soluble in water, hydrolysis can occur, particularly under elevated temperatures or in the presence of acidic or basic conditions. The hydrolysis of this compound would likely proceed via a nucleophilic substitution mechanism, potentially leading to the formation of pentenols or other related compounds. The reactivity in hydrolysis is influenced by the stability of the carbocation intermediate that can be formed.

Photodegradation

Exposure to light, especially ultraviolet (UV) radiation, can provide the energy to initiate chemical reactions. For chlorinated alkenes, this can lead to isomerization, polymerization, or cleavage of the carbon-chlorine bond, forming radical species that can then participate in further degradation reactions.

Recommended Storage and Handling Conditions

To maintain the purity and stability of this compound, the following storage and handling conditions are recommended. These recommendations are designed to mitigate the potential degradation pathways described above.

| Condition | Recommendation | Rationale |

| Temperature | Refrigerate (2-8 °C) | To minimize thermal degradation and reduce vapor pressure. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | To prevent oxidation and radical formation initiated by atmospheric oxygen. |

| Light | Store in an amber, tightly sealed vial | To protect from light, which can induce photodegradation. |

| Stabilizers | Consider the addition of a radical inhibitor, such as butylated hydroxytoluene (BHT), at a low concentration (e.g., 0.1%) for long-term storage. | To quench free radicals and inhibit radical-mediated decomposition. |

| Material Compatibility | Store in glass containers. Avoid contact with strong oxidizing agents, strong bases, and certain metals that can catalyze decomposition. | To prevent reactions with container materials or contaminants. |

Proposed Experimental Protocol for Stability Assessment

Given the lack of specific stability data for this compound, a comprehensive stability study is recommended before its use in critical applications. The following is a proposed experimental protocol for a forced degradation and long-term stability study.

Objective

To evaluate the intrinsic stability of this compound under various stress conditions (heat, light, humidity, and acid/base hydrolysis) and to establish its shelf-life under recommended storage conditions.

Materials and Methods

-

Test Substance: this compound, with a purity of ≥98% as determined by a validated analytical method (e.g., Gas Chromatography).

-

Analytical Method: A stability-indicating analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS), should be developed and validated to separate and quantify this compound and its potential degradation products.

-

Forced Degradation Studies:

-

Thermal Stress: Expose the sample to elevated temperatures (e.g., 40°C, 60°C, and 80°C) for a defined period.

-

Photostability: Expose the sample to a light source according to ICH Q1B guidelines.

-

Hydrolytic Stress: Expose the sample to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions at room temperature and an elevated temperature.

-

-

Long-Term Stability Study:

-

Store samples of this compound under the recommended storage conditions (refrigerated, under inert atmosphere, in the dark).

-

Analyze samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Data Analysis

The rate of degradation can be determined by monitoring the decrease in the concentration of this compound and the increase in the concentration of its degradation products over time. This data can be used to establish the degradation kinetics and to predict the shelf-life of the compound.

Visualization of Stability Assessment Workflow

The following diagram illustrates a logical workflow for conducting a comprehensive stability assessment of this compound.

Caption: A logical workflow for the comprehensive stability assessment of this compound.

Conclusion

2-Chloro-1-pentene: An In-depth Technical Health and Safety Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal Safety Data Sheet (SDS). While compiled from various sources, specific toxicological data for 2-Chloro-1-pentene is limited in publicly available literature. Information regarding related compounds is provided for context and should be interpreted with caution. Always consult the official SDS from the supplier and follow established laboratory safety protocols.

Chemical and Physical Properties

This compound is a volatile, chlorinated alkene. Its physical and chemical characteristics are crucial for understanding its potential hazards and for designing safe handling procedures.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉Cl | [1][2] |

| Molecular Weight | 104.58 g/mol | [1][2] |

| CAS Number | 42131-85-1 | [1][2] |

| Appearance | Colorless liquid (presumed) | Inferred from similar compounds |

| Boiling Point | 96 °C at 760 mmHg | [1] |

| Flash Point | 3.6 °C | [1] |

| Density | 0.891 g/cm³ | [1] |

| Vapor Pressure | 50.7 mmHg at 25 °C | [1] |

| Refractive Index | 1.4210 | [1] |

| LogP (Octanol/Water Partition Coefficient) | 2.539 | [1] |

| Solubility | Insoluble in water | Inferred from LogP and structure |

Hazard Identification and Classification

Inferred GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

| Aspiration Hazard | Category 1 | H304: May be fatal if swallowed and enters airways |

Note: This classification is inferred and should be confirmed with supplier-specific information.

NFPA 704 Rating (Estimated):

An official NFPA 704 diamond for this compound has not been identified. Based on data for similar pentene and chlorinated alkene structures, a plausible rating would be:

-

Health (Blue): 2 (Can cause temporary incapacitation or residual injury)

-

Flammability (Red): 3 (Can be ignited under almost all ambient temperature conditions)

-

Instability (Yellow): 0 (Normally stable)

-

Special (White): None

Toxicological Information

The toxicity of short-chain chlorinated alkenes is generally associated with their reactivity. As haloalkenes, they are more reactive than their alkane counterparts due to the polar carbon-halogen bond[4][5].

Potential Health Effects:

-

Inhalation: Harmful if inhaled. Vapors may cause respiratory tract irritation, with symptoms such as coughing and shortness of breath. High concentrations may lead to central nervous system depression[6].

-

Skin Contact: Harmful in contact with skin. Expected to cause skin irritation, redness, and dryness. Prolonged contact may lead to dermatitis[7].

-

Eye Contact: Causes serious eye irritation, characterized by redness, pain, and watering[8].

-

Ingestion: Harmful if swallowed. May cause gastrointestinal irritation. Aspiration into the lungs during ingestion or from vomiting may cause chemical pneumonitis, which can be fatal[9].

Due to the lack of specific data, it is not known whether this compound is a carcinogen, mutagen, or reproductive toxin.

Experimental Protocols

While specific experimental studies on this compound are not available, the following are summaries of standard OECD guidelines that would be used to assess its toxicological properties.

| Test | OECD Guideline | Summary of Methodology |

| Acute Oral Toxicity | 420, 423, or 425 | A single dose of the substance is administered orally to fasted animals (typically rats). The animals are observed for up to 14 days for signs of toxicity and mortality. The LD50 is calculated, which is the statistically estimated dose that would be lethal to 50% of the test population[8][10][11][12]. |

| Acute Inhalation Toxicity | 403 | Animals (typically rats) are exposed to the substance as a vapor or aerosol in an inhalation chamber for a defined period (usually 4 hours). Animals are observed for up to 14 days for signs of toxicity and mortality to determine the LC50[13][14][15][16]. |

| Skin Irritation/Corrosion | 404 / 439 (in vitro) | In vivo (404): A small amount of the substance is applied to the shaved skin of an animal (typically a rabbit) under a patch for up to 4 hours. The skin is then observed for signs of irritation (redness, swelling) over a period of up to 14 days. In vitro (439): The substance is applied to a reconstructed human epidermis (RhE) model. Cell viability is measured after exposure to determine if the substance is an irritant[4][5][17][18][19][20][21]. |

| Eye Irritation/Corrosion | 405 / 496 (in vitro) | In vivo (405): A small amount of the substance is instilled into the eye of an animal (typically a rabbit). The eye is observed for up to 21 days for signs of irritation or damage to the cornea, iris, and conjunctiva. In vitro (496): The substance is applied to a reconstructed human cornea-like epithelium (RhCE) model to assess irritation potential without animal testing[22][23][24][25][26][27][28][29][30]. |

Signaling Pathways and Reactivity

Specific signaling pathways affected by this compound have not been elucidated. However, its toxicity can be inferred from its chemical reactivity as a vinyl chloride. The chlorine atom attached to a double-bonded carbon is generally unreactive towards nucleophilic substitution due to resonance, which strengthens the C-Cl bond[31][32][33]. Despite this, haloalkenes can still interact with biological macromolecules. The double bond can be a target for electrophilic addition or oxidation by metabolic enzymes, potentially forming reactive intermediates like epoxides. These electrophilic intermediates can then react with nucleophilic sites on proteins and DNA, leading to cellular damage and toxicity.

Caption: Potential metabolic activation and covalent binding of this compound.

Safe Handling and Personal Protective Equipment (PPE)

Given its high flammability and potential toxicity, strict safety measures are required when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Use explosion-proof electrical, ventilating, and lighting equipment.

-

Ground and bond containers and receiving equipment to prevent static discharge.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber, butyl rubber), a lab coat, and an apron. Avoid prolonged or repeated skin contact.

-

Respiratory Protection: If working outside of a fume hood or if vapors are expected to be generated, use a NIOSH-approved respirator with an organic vapor cartridge.

Caption: Recommended workflow for safely handling this compound.

First Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[6].

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[7].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[8].

-

Ingestion: Do NOT induce vomiting due to the aspiration hazard. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[9].

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Water spray may be ineffective but can be used to cool containers.

-

Hazards: Highly flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated. Hazardous decomposition products include carbon oxides and hydrogen chloride gas.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release:

-

Eliminate all ignition sources.

-

Evacuate personnel from the area.

-

Wear appropriate personal protective equipment.

-

Contain the spill with inert absorbent material (e.g., sand, earth).

-

Collect the absorbed material into a suitable, sealed container for disposal.

-

Prevent entry into waterways, sewers, and confined areas.

References

- 1. This compound|lookchem [lookchem.com]

- 2. 2-Chloropent-1-ene | C5H9Cl | CID 142577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selden.co.uk [selden.co.uk]

- 4. mbresearch.com [mbresearch.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. airgas.com [airgas.com]

- 7. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 8. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 9. schc.org [schc.org]

- 10. researchgate.net [researchgate.net]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. oecd.org [oecd.org]

- 13. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 14. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 15. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]

- 16. oecd.org [oecd.org]

- 17. siesascs.edu.in [siesascs.edu.in]

- 18. uniube.br [uniube.br]

- 19. x-cellr8.com [x-cellr8.com]

- 20. chemsafetypro.com [chemsafetypro.com]

- 21. schc.org [schc.org]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 23. delltech.com [delltech.com]

- 24. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 25. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 27. chemsafetypro.com [chemsafetypro.com]

- 28. schc.org [schc.org]

- 29. GHS Classification: Serious Eye Damage/Eye Irritation | Inventory Pedia | ChemRadar [chemradar.com]

- 30. CLP, 3.3.2., Classification criteria for substances :: ReachOnline [reachonline.eu]

- 31. sarthaks.com [sarthaks.com]

- 32. quora.com [quora.com]

- 33. Explain why vinyl chloride is unreactive in nucleophillic substitution reaction? [doubtnut.com]

A Theoretical Investigation of 2-Chloro-1-pentene's Molecular Orbitals: A Methodological Whitepaper

Abstract

This technical guide outlines the theoretical framework and computational protocols for the study of the molecular orbitals of 2-Chloro-1-pentene. While specific experimental and computational data for this molecule is not extensively available in current literature, this paper serves as a comprehensive methodological blueprint for researchers seeking to investigate its electronic structure. The principles and protocols detailed herein are foundational in the field of computational chemistry and are widely applied in drug development and material science to predict molecular reactivity and properties. This document provides standardized methodologies for Hartree-Fock and Density Functional Theory (DFT) calculations, outlines the expected data presentation, and visualizes the logical workflow and conceptual underpinnings of molecular orbital analysis.

Introduction to Molecular Orbital Theory

Molecular Orbital (MO) theory is a cornerstone of modern chemistry that describes the wave-like behavior of electrons in molecules.[1][2] Unlike atomic orbitals, which are localized to a single atom, molecular orbitals are spread across the entire molecule.[1][3] The linear combination of atomic orbitals (LCAO) is a common method to construct molecular orbitals.[1] This theory is particularly useful in predicting the electronic and chemical properties of molecules.